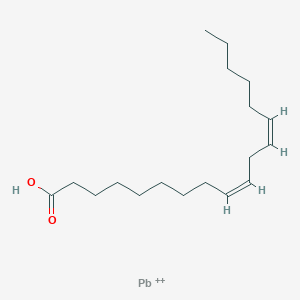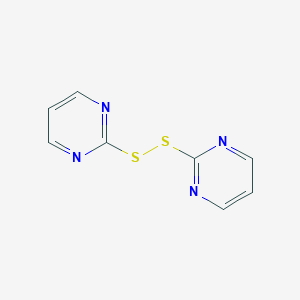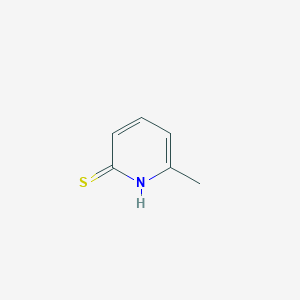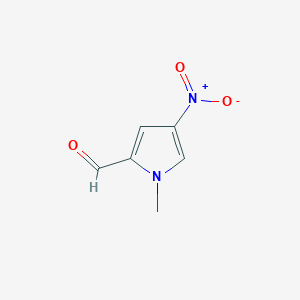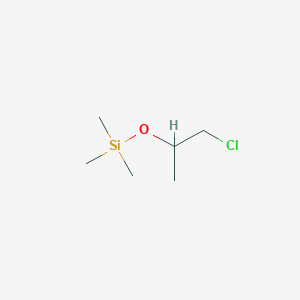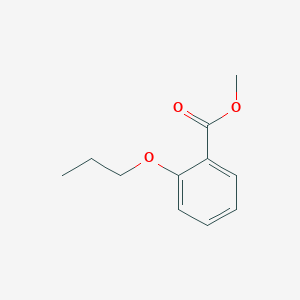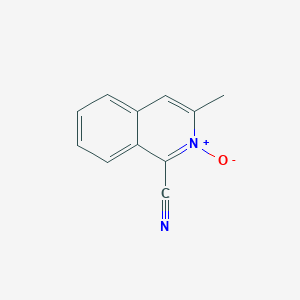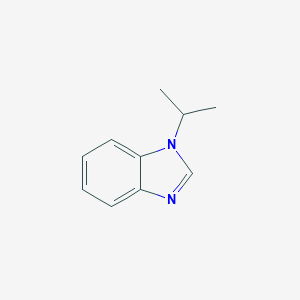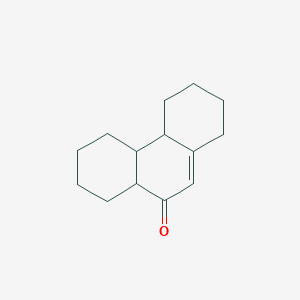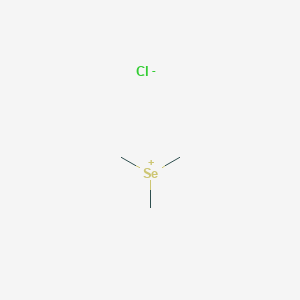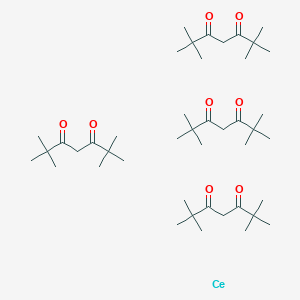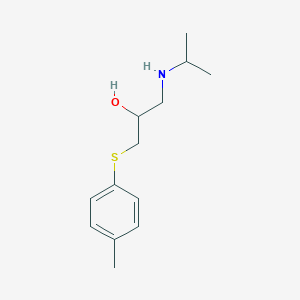
2-Propanol, 1-(isopropylamino)-3-(p-tolylthio)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Propanol, 1-(isopropylamino)-3-(p-tolylthio)-, commonly known as IPTG, is a synthetic molecule that is widely used in molecular biology research. IPTG is a chemical analog of lactose, which is used to induce the lac operon in Escherichia coli (E. coli). IPTG is a non-metabolizable compound that binds to the repressor protein of the lac operon, thereby inducing the expression of the lacZ gene.
Mecanismo De Acción
IPTG binds to the repressor protein of the lac operon, which is a DNA sequence that regulates the expression of the lacZ gene. The repressor protein binds to the operator sequence of the lac operon and prevents RNA polymerase from transcribing the lacZ gene. When IPTG is added to the culture medium, it binds to the repressor protein and induces a conformational change that prevents it from binding to the operator sequence. This allows RNA polymerase to transcribe the lacZ gene, leading to the production of β-galactosidase.
Efectos Bioquímicos Y Fisiológicos
IPTG is a non-toxic compound that does not affect the growth or viability of E. coli. It is metabolized by the bacteria and excreted as waste. IPTG is not metabolized by mammalian cells and is therefore not toxic to them.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
IPTG is a widely used inducer of gene expression in E. coli. It is a non-metabolizable compound that is not toxic to the bacteria. IPTG is also relatively cheap and easy to use. However, IPTG has some limitations for lab experiments. It is not suitable for use in mammalian cells and cannot be used to induce the expression of all genes. IPTG induction can also be variable and dependent on the growth conditions of the bacteria.
Direcciones Futuras
There are several future directions for the use of IPTG in molecular biology research. One area of research is the development of new inducers of gene expression that are more effective than IPTG. Another area of research is the use of IPTG in the study of gene regulation in other organisms. IPTG can also be used in the development of new therapeutic agents for the treatment of diseases that are caused by gene mutations.
Conclusion
IPTG is a widely used inducer of gene expression in molecular biology research. It is a non-toxic compound that is easy to use and relatively cheap. IPTG is used to induce the expression of recombinant proteins in E. coli and to study the regulation of gene expression in bacteria. IPTG has several advantages and limitations for lab experiments. There are several future directions for the use of IPTG in molecular biology research, including the development of new inducers of gene expression and the study of gene regulation in other organisms.
Métodos De Síntesis
IPTG is synthesized by reacting isopropylamine with p-tolylthioacetic acid in the presence of isobutyl chloroformate. The resulting product is then purified through recrystallization.
Aplicaciones Científicas De Investigación
IPTG is widely used in molecular biology research as an inducer of gene expression. It is commonly used to induce the expression of recombinant proteins in E. coli. IPTG is also used to study the regulation of gene expression in bacteria and to screen for gene mutations.
Propiedades
Número CAS |
19343-26-1 |
|---|---|
Nombre del producto |
2-Propanol, 1-(isopropylamino)-3-(p-tolylthio)- |
Fórmula molecular |
C13H21NOS |
Peso molecular |
239.38 g/mol |
Nombre IUPAC |
1-(4-methylphenyl)sulfanyl-3-(propan-2-ylamino)propan-2-ol |
InChI |
InChI=1S/C13H21NOS/c1-10(2)14-8-12(15)9-16-13-6-4-11(3)5-7-13/h4-7,10,12,14-15H,8-9H2,1-3H3 |
Clave InChI |
UFMMREVRUKEYJK-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(C=C1)SCC(CNC(C)C)O |
SMILES canónico |
CC1=CC=C(C=C1)SCC(CNC(C)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



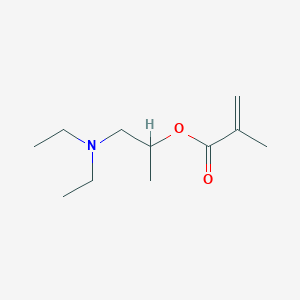
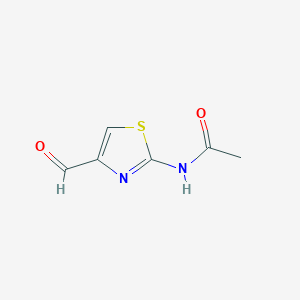
![Benzo[b]selenophen-3(2H)-one](/img/structure/B102045.png)
